Cas no 821-11-4 (trans-2-Butene-1,4-diol)

trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol structure
Nombre del producto:trans-2-Butene-1,4-diol
Número CAS:821-11-4
MF:C4H8O2
Megavatios:88.1051216125488
MDL:MFCD00063207
CID:724205
PubChem ID:175854

trans-2-Butene-1,4-diol Propiedades químicas y físicas

Nombre e identificación

    • 2-Butene-1,4-diol,(2E)-
    • trans-2-Butene-1,4-diol
    • (+-)-2t-Brom-cyclopropan-r-carbonsaeure
    • (+-)-trans-2-Brom-cyclopropancarbonsaeure
    • (1SR,2RS)-2-bromocyclopropanecarboxylic acid
    • (E)-1,4-dihydroxy-2-butene
    • (E)-2-butene-1,4-diol
    • 2-BUTENE-1,4-DIOL
    • cis 2-butene-1,4-diol
    • Cyclopropanecarboxylicacid,2-bromo
    • trans-1,4-dihydroxy-2-butene
    • trans-2-bromocyclopropanecarboxylic acid
    • Penitricin C
    • trans-2-Buten-1,4-diol
    • (E)2-Butene-1,4-Diol
    • (E)-but-2-ene-1,4-diol
    • but-2-ene-1,4-diol
    • 2-butene-1,4-diol, (2E)-
    • Agrisynth B2D
    • Caswell No. 120
    • (2E)-2-Butene-1,4-diol
    • 2-Butene, 1,4-dihydroxy-
    • 2-Buten-1,4-diol
    • (2E)-but-2-ene-1,4-diol
    • 1,4-DIHYDROXY-2-BUTENE
    • EPA Pesticide Chemical Code 220100
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 0P6354W2W1
    • 2-Butene-1,4-diol,c&t
    • (2E)-2-Butene-1
    • (2E)-2-Butene-1,4-diol (ACI)
    • 2-Butene-1,4-diol, (E)- (8CI)
    • 2-Butene-1,4-diol, trans- (6CI)
    • MDL: MFCD00063207
    • Renchi: 1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
    • Clave inchi: ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • Sonrisas: C(/CO)=C\CO

Atributos calculados

  • Calidad precisa: 88.05240
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 6
  • Cuenta de enlace giratorio: 2
  • Complejidad: 34.8
  • Superficie del Polo topológico: 40.5
  • Xlogp3: -0.8

Propiedades experimentales

  • Denso: 1.059±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 25°C(lit.)
  • Punto de ebullición: 127°C/10mmHg(lit.)
  • Punto de inflamación: 85.4±16.4 ºC,
  • índice de refracción: 1.502 (589.3 nm 20 ºC)
  • Disolución: Soluble (236 g/l) (25 º C),
  • PSA: 40.46000
  • Logp: -0.47280

trans-2-Butene-1,4-diol Información de Seguridad

trans-2-Butene-1,4-diol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-27217-0.25g
but-2-ene-1,4-diol
821-11-4 95.0%
0.25g
$51.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057997-5g
(E)-But-2-ene-1,4-diol
821-11-4 98%
5g
¥531.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057997-25g
(E)-But-2-ene-1,4-diol
821-11-4 98%
25g
¥2064.00 2024-07-28
eNovation Chemicals LLC
Y1049544-100g
2-Butene-1,4-diol, (2E)-
821-11-4 98%
100g
$535 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-5g
(E)-But-2-ene-1,4-diol
821-11-4 95%
5g
¥340.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-250mg
(E)-But-2-ene-1,4-diol
821-11-4 95%
250mg
¥44.0 2023-09-06
TRC
B754450-10g
trans-2-Butene-1,4-diol
821-11-4
10g
$ 374.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3384-1g
trans-2-Butene-1,4-diol
821-11-4 95.0%(GC)
1g
¥495.0 2022-05-30
TRC
B754450-1g
trans-2-Butene-1,4-diol
821-11-4
1g
$ 81.00 2023-09-08
TRC
B754450-5g
trans-2-Butene-1,4-diol
821-11-4
5g
$ 230.00 2023-09-08

trans-2-Butene-1,4-diol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  neutralized
Referencia
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Preparation of 2-butene-1,4-diol based on 1,4-dichloro-2-butene
Ovchinnikova, T. F.; et al, Osnovn. Organ. Sintez i Neftekhimiya, 1977, (7), 49-53

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Ruthenium(1+), dichloro[1-[2,6-dimethyl-4-(trimethylammonio)phenyl]-3,5,5-trimet… Solvents: Isopropanol ;  3 h, rt
Referencia
Towards Sustainable Catalysis - Highly Efficient Olefin Metathesis in Protic Media Using Phase Labelled Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts
Nagyhazi, Marton; et al, ChemCatChem, 2020, 12(7), 1953-1957

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(4-methoxy-2-quinolinecarboxylato-κN1… Solvents: Water-d2 ;  > 1 h, rt
Referencia
Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers
Kiesewetter, Matthew K.; et al, Journal of the American Chemical Society, 2011, 133(41), 16390-16393

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  2 h, -10 °C; 16 h, rt
Referencia
Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualization of the dopamine transporter with PET
Dolle, Frederic; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1115-1125

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Benzene ;  reflux
Referencia
Solid-phase access to polyhydroxypyrrolizidines by 1,3-dipolar cycloaddition of (S)-3-alkoxypyrroline N-oxide to maleate and crotonate derivatives
Pisaneschi, Federica; et al, Tetrahedron Letters, 2002, 43(33), 5711-5714

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  14 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  neutralized
Referencia
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride ;  1 h, -60 °C → -20 °C
Referencia
Synthetic scheme for the preparation of 13C-labeled 2,7-dimethylocta-2,4,6-triene-1,8-dial, the central part of carotenoids
Van Wijk, Arjan A. C.; et al, European Journal of Organic Chemistry, 2002, (24), 4217-4221

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Silica
Referencia
A new, facile method for detrifluoroacetylation of esters with triethylamine pretreated silica gel
Ou, Ligong; et al, Organic Preparations and Procedures International, 1999, 31(3), 333-335

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Ruthenate(1-), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-(2-carb… (PEGA resin supported) Solvents: Water-d2
Referencia
A solid-supported phosphine-free ruthenium alkylidene for olefin metathesis in methanol and water
Connon, Stephen J.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1873-1876

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 36 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  0 °C; 30 min, rt
Referencia
Design and synthesis of a nucleoside and a phosphonate analogue constructed on a branched-threo-tetrofuranose skeleton
Kiran, Y. B.; et al, Tetrahedron Letters, 2013, 54(30), 3949-3952

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, 65 °C
Referencia
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4
Nshimiyimana, Robert; et al, RSC Advances, 2022, 12(19), 11613-11618

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Referencia
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium sulfate Solvents: Water
Referencia
Dual Palladium(II)/Tertiary Amine Catalysis for Asymmetric Regioselective Rearrangements of Allylic Carbamates
Bauer, Johannes Moritz ; et al, Chemistry - A European Journal, 2016, 22(16), 5767-5777

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

Synthetic Routes 16

Condiciones de reacción
1.1 Solvents: Acetic acid ;  21 h, reflux; reflux → rt
2.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
Referencia
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

Synthetic Routes 17

Condiciones de reacción
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… ,  1H-Imidazolium, 1,1′-[(25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,… Solvents: Water-d2 ;  24 h, 45 °C
Referencia
Metathesis in pure water mediated by supramolecular additives
Brendgen, Thomas; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 303-307

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Chloroacetone Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  12 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  10 h, rt
2.2 Reagents: Methanol Solvents: Toluene ,  Water
Referencia
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Trichloroacetonitrile Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 40 min, 0 °C; 5 min, rt
1.3 Reagents: Boron trifluoride etherate ;  overnight, rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

Synthetic Routes 20

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  21 h, reflux
Referencia
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis
Edwards, Grant A.; et al, Chemical Communications (Cambridge, 2015, 51(3), 515-518

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride
Referencia
The regio- and stereochemistry of 1,3-dipolar cycloaddition of a chiral methylenenitrone to 1,2-disubstituted alkenes
Ali, Shaikh A.; et al, Journal of Chemical Research, 2008, (1), 38-47

Synthetic Routes 22

Condiciones de reacción
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC][4-[97-(tricyclo[3.… Solvents: Water-d2 ;  24 h, rt
Referencia
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Synthetic Routes 23

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Action of lithium aluminum hydride on acetylenic acids
Benedict, Glen E.; et al, Journal of the American Chemical Society, 1951, 73, 5444-5

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Synthesis of stereodefined polysubstituted olefins. 1. Sequential intermolecular reactions involving selective, stepwise insertion of Pd(0) into allylic and vinylic halide bonds. The stereoselective synthesis of disubstituted olefins
Organ, Michael G.; et al, Journal of Organic Chemistry, 2000, 65(23), 7959-7970

Synthetic Routes 25

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine ,  1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.3 Reagents: Formic acid Solvents: Dichloromethane ;  10 min, rt
Referencia
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

trans-2-Butene-1,4-diol Raw materials

trans-2-Butene-1,4-diol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:821-11-4)trans-2-Butene-1,4-diol
A848856
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):159.0/636.0